Albalon A

Description

Propriétés

Numéro CAS |

60996-10-3 |

|---|---|

Formule moléculaire |

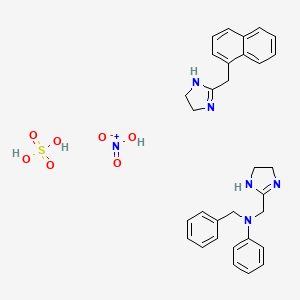

C31H36N6O7S |

Poids moléculaire |

636.7 g/mol |

Nom IUPAC |

N-benzyl-N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;nitric acid;sulfuric acid |

InChI |

InChI=1S/C17H19N3.C14H14N2.HNO3.H2O4S/c1-3-7-15(8-4-1)13-20(14-17-18-11-12-19-17)16-9-5-2-6-10-16;1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;2-1(3)4;1-5(2,3)4/h1-10H,11-14H2,(H,18,19);1-7H,8-10H2,(H,15,16);(H,2,3,4);(H2,1,2,3,4) |

Clé InChI |

RHLZNENZYABKLQ-UHFFFAOYSA-N |

SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-].OS(=O)(=O)O |

SMILES canonique |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.C1CN=C(N1)CN(CC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-].OS(=O)(=O)O |

Autres numéros CAS |

94506-86-2 60996-10-3 |

Synonymes |

Albalon A Albalon-A antazoline sulfate (2:1) salt mixt. with naphazoline mononitrate antazoline sulfate - naphazoline mononitrate antazoline sulfate, naphazoline mononitrate drug combination Vasocon A |

Origine du produit |

United States |

Foundational & Exploratory

Naphazoline Hydrochloride: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Naphazoline hydrochloride is a sympathomimetic amine from the imidazoline class, widely utilized as a topical vasoconstrictor in ophthalmic and nasal preparations to relieve redness and congestion.[1][2] Its therapeutic effects are primarily mediated through its interaction with adrenergic receptors, though its structural similarity to other imidazoline compounds suggests a more complex pharmacological profile involving imidazoline receptors.[3] This guide provides a comprehensive technical overview of naphazoline's core mechanism of action, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism: Alpha-Adrenergic Receptor Agonism

Naphazoline's principal mechanism of action is the direct stimulation of alpha-adrenergic receptors on the vascular smooth muscle cells of blood vessels in the conjunctiva and nasal mucosa.[1][4] This agonism triggers a signaling cascade that results in vasoconstriction—the narrowing of these blood vessels—which reduces blood flow, thereby decreasing swelling, redness, and congestion.[1][5] Naphazoline is characterized as a mixed α1 and α2-adrenergic receptor agonist.[6][7]

The α1-Adrenergic Signaling Cascade

Activation of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit, initiates a well-defined signaling pathway.[8]

-

Receptor Activation: Naphazoline binds to the α1-adrenergic receptor, inducing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates and activates the enzyme phospholipase C.[8]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9]

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ levels lead to the activation of calcium-dependent protein kinases and ultimately result in the contraction of vascular smooth muscle, causing vasoconstriction.[8]

References

- 1. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 2. drugs.com [drugs.com]

- 3. benchchem.com [benchchem.com]

- 4. Articles [globalrx.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Naphazoline - Wikipedia [en.wikipedia.org]

- 7. Real-Life Active Surveillance of a Naphazoline/ Hypromellose Fixed Combination’s Safety Profile in Peruvian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to the Alpha-Adrenergic Receptor Stimulation by Naphazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline hydrochloride is a sympathomimetic amine widely utilized for its vasoconstrictive properties, primarily as a nasal decongestant and in ophthalmic solutions to relieve redness. Its therapeutic effects are mediated through the stimulation of alpha-adrenergic receptors. This technical guide provides a comprehensive overview of the molecular pharmacology of naphazoline, focusing on its interaction with α1 and α2-adrenergic receptor subtypes. We present a detailed analysis of its binding affinities and functional potencies, summarize key experimental protocols for its characterization, and illustrate the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of adrenergic pharmacology and the development of related therapeutic agents.

Introduction

Naphazoline is an imidazole derivative that functions as a potent agonist at both α1 and α2-adrenergic receptors.[1][2] These receptors are members of the G-protein coupled receptor (GPCR) superfamily and play a crucial role in regulating vascular tone.[3][4] Stimulation of α1-adrenergic receptors, which are primarily coupled to Gq proteins, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This results in an increase in intracellular calcium concentrations and subsequent smooth muscle contraction.[5] Conversely, activation of α2-adrenergic receptors, which are coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This inhibition of cAMP production also contributes to smooth muscle contraction. The vasoconstrictive effects of naphazoline are the basis for its clinical use in reducing swelling and congestion.[1]

Quantitative Data on Naphazoline-Adrenergic Receptor Interaction

The following tables summarize the available quantitative data on the binding affinity and functional potency of naphazoline hydrochloride at human α1 and α2-adrenergic receptor subtypes.

Table 1: Binding Affinity of Naphazoline for Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | K D (nM) |

| α 2A | 1,585 |

| α 2B | 1,259 |

| α 2C | 1,995 |

Data from Proudman & Baker, 2021, obtained via [ 3 H]-rauwolscine competition binding assays in CHO cells stably expressing the human receptors.[1]

Table 2: Functional Potency of Naphazoline at Human α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | logEC 50 |

| α 1A | Calcium Mobilization | -8.03 |

| α 1B | Calcium Mobilization | -6.84 |

| α 1D | Calcium Mobilization | -7.31 |

Data from Proudman & Baker, 2021, obtained from functional assays in CHO cells stably expressing the human receptors.[7]

Table 3: Functional Potency of Naphazoline at Human α2-Adrenergic Receptor Subtypes

| Receptor Subtype | Functional Assay | logIC 50 (Gi-mediated) |

| α 2A | cAMP Accumulation | -8.26 |

| α 2B | cAMP Accumulation | -7.08 |

| α 2C | cAMP Accumulation | -7.41 |

Data from Proudman & Baker, 2021, obtained from functional assays in CHO cells stably expressing the human receptors.[1]

Signaling Pathways

The activation of α1 and α2-adrenergic receptors by naphazoline initiates distinct downstream signaling cascades.

α1-Adrenergic Receptor Signaling Pathway

Upon binding of naphazoline to the α1-adrenergic receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction.

α2-Adrenergic Receptor Signaling Pathway

Naphazoline binding to the α2-adrenergic receptor activates the inhibitory G-protein, Gi. The activated α-subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) as the conversion of ATP to cAMP is reduced. The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which ultimately contributes to the contractile response in smooth muscle.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols serve as a guide and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assay (Competition)

This protocol is for determining the binding affinity (Ki) of naphazoline for α-adrenergic receptors using a competition binding assay with a radiolabeled antagonist.

Materials:

-

CHO or HEK293 cells stably expressing the human α-adrenergic receptor subtype of interest.

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]-prazosin for α1 subtypes, [3H]-rauwolscine for α2 subtypes.

-

Naphazoline hydrochloride.

-

Unlabeled antagonist for non-specific binding (e.g., phentolamine).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

96-well plates.

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell membranes, a fixed concentration of radioligand (typically at its KD value), and binding buffer.

-

Nonspecific Binding: Cell membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM phentolamine).

-

Competition: Cell membranes, radioligand, and increasing concentrations of naphazoline.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the nonspecific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the naphazoline concentration.

-

Determine the IC50 value (the concentration of naphazoline that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

In Vitro Vasoconstriction Assay

This protocol describes an ex vivo method to assess the vasoconstrictive effect of naphazoline on isolated arterial segments.

Materials:

-

Isolated arterial tissue (e.g., rat thoracic aorta).

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Naphazoline hydrochloride stock solution.

-

High potassium (K+) solution for viability testing.

-

Organ bath or wire myograph system with force transducer and data acquisition system.

-

Carbogen gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved protocols.

-

Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

-

Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in the organ bath or myograph chambers containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Allow the tissue to equilibrate for at least 60 minutes under a determined optimal resting tension.

-

-

Viability Test:

-

Induce a contraction with a high K+ solution to ensure the viability of the smooth muscle.

-

Wash the tissue with fresh Krebs-Henseleit solution and allow it to return to the baseline resting tension.

-

-

Concentration-Response Curve:

-

Once a stable baseline is re-established, add naphazoline to the bath in a cumulative manner, increasing the concentration stepwise.

-

Allow the contractile response to reach a plateau at each concentration before adding the next.

-

-

Data Analysis:

-

Record the isometric tension generated at each concentration of naphazoline.

-

Express the contractile responses as a percentage of the maximum contraction induced by the high K+ solution.

-

Plot the concentration-response data and fit it to a sigmoidal curve to determine the EC50 (potency) and Emax (maximum effect) of naphazoline.

-

Intracellular Calcium Mobilization Assay

This protocol is for measuring the increase in intracellular calcium concentration following α1-adrenergic receptor stimulation by naphazoline.

Materials:

-

CHO or HEK293 cells stably expressing the human α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Naphazoline hydrochloride.

-

Pluronic F-127.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating and Dye Loading:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

-

Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

-

-

Assay:

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of naphazoline to the wells.

-

Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of naphazoline.

-

Plot the peak response against the logarithm of the naphazoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

cAMP Accumulation Assay

This protocol is for measuring the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following α2-adrenergic receptor stimulation by naphazoline.

Materials:

-

CHO or HEK293 cells stably expressing the human α2-adrenergic receptor subtype of interest.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

-

Forskolin (an adenylyl cyclase activator).

-

Naphazoline hydrochloride.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Stimulation:

-

Plate cells in a suitable microplate and grow to confluency.

-

Pre-incubate the cells with varying concentrations of naphazoline in stimulation buffer.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the cAMP detection assay following the kit protocol.

-

-

Data Analysis:

-

The amount of cAMP produced is inversely proportional to the activity of the α2-adrenergic receptor.

-

Plot the measured cAMP levels against the logarithm of the naphazoline concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of naphazoline that inhibits 50% of the forskolin-stimulated cAMP production).

-

Conclusion

Naphazoline hydrochloride is a well-established α-adrenergic receptor agonist with a clear mechanism of action involving the stimulation of both α1 and α2 subtypes. This guide has provided a detailed summary of its quantitative pharmacology, the signaling pathways it modulates, and the experimental protocols used for its characterization. The data presented highlights its activity across the different adrenergic receptor subtypes, providing a foundation for further research into its therapeutic applications and the development of more selective adrenergic agents. The detailed methodologies and visual representations of the signaling and experimental workflows are intended to aid researchers in designing and executing robust studies in the field of adrenergic pharmacology.

References

- 1. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding studies of postsynaptic alpha 1-adrenoceptors in the rabbit iris dilators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Naphazoline in Ocular Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphazoline is a sympathomimetic amine and an imidazoline derivative widely utilized in over-the-counter ophthalmic solutions for its potent vasoconstrictive properties. It serves as a primary active ingredient for the temporary relief of ocular redness, a condition medically termed hyperemia, which results from the dilation of conjunctival blood vessels. This technical guide provides an in-depth exploration of the pharmacodynamics of naphazoline in ocular tissue, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Mechanism of Action

Naphazoline functions as a direct-acting agonist at α-adrenergic receptors located on the vascular smooth muscle of conjunctival arterioles and venules. Its sympathomimetic action leads to the constriction of these blood vessels, thereby reducing blood flow and diminishing the appearance of ocular redness. Naphazoline is characterized as a mixed α1/α2-adrenergic receptor agonist, with a binding affinity that is approximately two-fold greater for α2 receptors compared to α1 receptors.

The activation of α1-adrenergic receptors, which are coupled to Gq proteins, initiates the inositol triphosphate (IP3) signaling cascade, leading to an increase in intracellular calcium and subsequent smooth muscle contraction. Conversely, the stimulation of α2-adrenergic receptors, coupled to Gi proteins, results in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and ultimately, vascular smooth muscle contraction.

Signaling Pathway of Naphazoline in Conjunctival Vascular Smooth Muscle

An In-depth Technical Guide to Naphazoline Hydrochloride (CAS 550-99-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphazoline hydrochloride (CAS 550-99-2) is a well-established sympathomimetic amine of the imidazoline class, widely utilized for its potent vasoconstrictive properties. It is the active pharmaceutical ingredient (API) in numerous over-the-counter (OTC) ophthalmic and nasal decongestant formulations. This technical guide provides a comprehensive overview of Naphazoline hydrochloride, encompassing its physicochemical characteristics, mechanism of action, synthesis, analytical methodologies, and clinical applications. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in drug development and quality control.

Physicochemical Properties

Naphazoline hydrochloride is a white, crystalline powder that is odorless and has a bitter taste.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 550-99-2 | [2] |

| Molecular Formula | C₁₄H₁₄N₂·HCl | [3] |

| Molecular Weight | 246.74 g/mol | [4] |

| Melting Point | 255-260 °C (with decomposition) | [1][3][4] |

| pKa | 10.35 ± 0.02 (at 25°C), 10.13 ± 0.02 (at 35°C), 9.92 ± 0.03 (at 45°C) | [3][4] |

| Solubility | Freely soluble in water and ethanol; slightly soluble in chloroform; insoluble in ether and benzene.[1][4] 40 g/100 mL in water.[4] Water solubility of 170 g/L at 20°C.[4] | [1][4] |

| pH | A 1% aqueous solution has a pH of approximately 6.2.[3] A 50g/L solution at 25°C has a pH of 4.0-6.0.[4] | [3][4] |

| Appearance | White crystalline powder | [1][3][4] |

Mechanism of Action

Naphazoline hydrochloride is a direct-acting sympathomimetic agent with marked alpha-adrenergic activity.[5] It functions as a potent agonist at both α1 and α2-adrenergic receptors.[6]

Signaling Pathway

The primary therapeutic effect of Naphazoline is vasoconstriction, which is mediated through the stimulation of alpha-adrenergic receptors on the vascular smooth muscle cells of arterioles in the conjunctiva and nasal mucosa.[7][8][9] This activation triggers a G-protein coupled signaling cascade, leading to the contraction of these smooth muscles and a subsequent reduction in blood flow. This decrease in blood flow alleviates congestion and redness.[7][9][10]

Pharmacodynamics

The onset of local vasoconstriction typically occurs within 10 minutes of topical application and can last for 2 to 6 hours.[7][9] While the primary effect is localized, systemic absorption can occur, potentially leading to systemic side effects.[7]

Pharmacokinetics

-

Absorption : Systemic absorption can occur following topical application to the nasal or conjunctival mucosa.[7][9] Imidazoline compounds are generally lipophilic and weakly basic, which can lead to high bioavailability from the gastrointestinal tract if ingested.[10]

-

Distribution : Information on the distribution in humans is limited.[7] However, imidazoline compounds are known to distribute throughout the body and can cross the blood-brain barrier.[10]

-

Metabolism : Data on the metabolism of Naphazoline is scarce. It is presumed that imidazoline compounds undergo some degree of hepatic metabolism.[10]

-

Excretion : A significant portion of the dose may be excreted unchanged in the urine.[10]

Synthesis of Naphazoline Hydrochloride

Naphazoline hydrochloride can be synthesized through several routes. A common and efficient method is the reaction of 1-naphthylacetonitrile with ethylenediamine, followed by conversion to the hydrochloride salt.[7][11]

Synthesis Workflow

Experimental Protocol: One-Pot Synthesis from 1-Naphthylacetonitrile

This protocol is adapted from established methodologies and is intended for a professional audience.[7][12]

Materials:

-

1-Naphthylacetonitrile

-

Ethylenediamine

-

Carbon Disulfide (CS₂)

-

Acetonitrile

-

Hydrochloric Acid (HCl)

-

Methanol

-

Acetone

-

Activated Carbon

Procedure:

-

Synthesis of Naphazoline Free Base:

-

To a reaction vessel, add 1-naphthylacetonitrile (e.g., 1000g, 6.0 mol) and ethylenediamine (e.g., 5000ml).[7]

-

Add the catalyst, carbon disulfide (CS₂) (e.g., 45.7g, 0.6 mol).[7]

-

Heat the mixture to 110°C and stir for 2 hours.[7]

-

Cool the reaction mixture to room temperature.

-

Slowly add water to precipitate the solid naphazoline free base.[7]

-

Filter the solid and wash it to obtain the crude naphazoline free base.

-

-

Formation of Crude Naphazoline Hydrochloride:

-

Purification by Recrystallization:

-

Add the crude product to a reaction vessel with methanol (e.g., 5L) and heat to 70°C until dissolved.[13]

-

Add activated carbon and maintain the temperature at 70°C for decolorization.

-

Filter the hot solution.

-

Add acetone (e.g., 1L) dropwise to the filtrate, then cool.[13]

-

Allow the solution to crystallize overnight at 25°C.[13]

-

Collect the crystals by centrifugation, rinse with acetone, and vacuum dry at 50°C for approximately 24 hours to obtain pure Naphazoline hydrochloride.[13]

-

Quantitative Data for Synthesis:

| Parameter | Value | References |

| Starting Material | 1000g (6.0 mol) 1-Naphthylacetonitrile | [7] |

| Catalyst | 45.7g (0.6 mol) CS₂ | [7] |

| Reaction Temperature | 110°C | [7] |

| Reaction Time | 2 hours | [7] |

| Final Product Yield | 90.30% - 92.33% | [7][13] |

| Final Product Purity (HPLC) | 99.90% - 99.97% | [7][13] |

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and robust method for the quantification and stability testing of Naphazoline hydrochloride in pharmaceutical formulations.

HPLC Method for Quantification in Ophthalmic Solution

This section details a validated stability-indicating HPLC method.

Chromatographic Conditions:

| Parameter | Condition | References |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent | [9] |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | [9] |

| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8 with phosphoric acid) : Methanol (68:32, v/v) | [9] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection Wavelength | 280 nm | [9] |

| Injection Volume | 10 µL | [9] |

| Column Temperature | Ambient (or controlled at 25 °C) | [9] |

| Run Time | Approximately 10 minutes | [9] |

Experimental Protocol:

-

Preparation of Solutions:

-

Diluent: Use the mobile phase as the diluent.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Naphazoline Hydrochloride USP Reference Standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).[9]

-

Working Standard Solutions: Prepare a series of at least five concentrations by diluting the stock solution with the mobile phase to span the expected range (e.g., 12.5 to 100 µg/mL).[9]

-

Sample Preparation (Ophthalmic Solution): Dilute a suitable aliquot of the ophthalmic solution with the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform triplicate injections for each standard concentration and sample solution.

-

Record the chromatograms and measure the peak area for Naphazoline.

-

Construct a calibration curve by plotting the mean peak area versus concentration and perform linear regression analysis.

-

Quantify the Naphazoline hydrochloride concentration in the sample using the regression equation.

-

Validation Parameters:

| Parameter | Acceptance Criteria | Representative Results | References |

| Linearity (R²) | ≥ 0.999 | > 0.999 | [9] |

| Accuracy (% Recovery) | 97.0% - 103.0% | 97.8% - 102.1% | |

| Precision (RSD) | ≤ 2.0% | < 2.0% | |

| LOD | - | 0.07 µg/mL | |

| LOQ | - | 0.3 µg/mL |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.[10]

Experimental Workflow for Forced Degradation:

Protocol Summary:

-

Acid/Base Hydrolysis: Treat the drug solution with acid (e.g., 5M HCl) or base (e.g., 5M NaOH) at an elevated temperature (e.g., 40°C) for a specified time (e.g., 24 hours), followed by neutralization.[10]

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent like hydrogen peroxide.

-

Thermal Degradation: Expose the solid drug or a solution to high temperatures (e.g., 60-80°C).[10]

-

Photodegradation: Expose the drug solution to light according to ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt-hours/square meter).[10]

Analysis of the stressed samples by the validated HPLC method should demonstrate that the degradation product peaks are well-resolved from the parent Naphazoline peak.[5]

Clinical Applications and Formulations

Naphazoline hydrochloride is primarily used for the temporary relief of redness and minor irritation of the eye and for nasal congestion.[8][9]

-

Ophthalmic Use: It is formulated as eye drops (e.g., 0.012% to 0.1% solutions) to alleviate redness caused by minor irritants like dust, smoke, or swimming.[8][9]

-

Nasal Use: As a nasal decongestant, it helps to reduce swelling and congestion associated with the common cold, allergies, and sinusitis.[5]

Logical Relationship of Effects

The pharmacological action of Naphazoline hydrochloride leads to a cascade of effects, from receptor binding to the desired clinical outcome, but also to potential adverse effects if used improperly.

Conclusion

Naphazoline hydrochloride is a well-characterized API with a clear mechanism of action and established clinical utility. This guide has provided a detailed technical overview of its properties, synthesis, and analysis. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development, quality control, and further investigation of this important compound. While its local effects are well-documented, further research into its human pharmacokinetics would be beneficial for a more complete understanding of its systemic disposition.

References

- 1. Naphcon, Vasocon (naphazoline ophthalmic) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. Naphazoline Hydrochloride | LGC Standards [lgcstandards.com]

- 3. researchgate.net [researchgate.net]

- 4. Naphazoline - Wikipedia [en.wikipedia.org]

- 5. Naphazoline Hydrochloride | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphazoline Monograph for Professionals - Drugs.com [drugs.com]

- 7. mims.com [mims.com]

- 8. Naphazoline | C14H14N2 | CID 4436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. No | Naphazoline Hydrochloride | FDA Orange Book | Approved Drug Product List | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Real-Life Active Surveillance of a Naphazoline/ Hypromellose Fixed Combination’s Safety Profile in Peruvian Population - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantification of naphazoline nitrate by UV-spectrophoto-metry | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

Cellular Effects of Alpha-Adrenergic Agonists in Ophthalmology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted cellular effects of alpha-adrenergic agonists, a critical class of pharmacological agents in ophthalmology. Primarily utilized for their potent intraocular pressure (IOP)-lowering capabilities in the management of glaucoma, their mechanisms of action extend to neuroprotective effects on retinal ganglion cells. This document provides a comprehensive overview of the core signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of these compounds.

Mechanism of Action: Dual Effects on Aqueous Humor Dynamics and Neuroprotection

Alpha-adrenergic agonists exert their therapeutic effects in the eye through two primary mechanisms: the reduction of aqueous humor production and the enhancement of uveoscleral outflow, collectively leading to a decrease in intraocular pressure. Furthermore, certain alpha-2 adrenergic agonists, notably brimonidine, have demonstrated direct neuroprotective effects on retinal ganglion cells, independent of their IOP-lowering action.

Regulation of Aqueous Humor Dynamics

The primary mechanism for IOP reduction by alpha-adrenergic agonists is the suppression of aqueous humor formation by the ciliary body. This is predominantly mediated by the activation of alpha-2 adrenergic receptors located on the ciliary epithelium.[1][2]

The binding of an alpha-2 adrenergic agonist to its G-protein coupled receptor (GPCR) on the non-pigmented ciliary epithelial cells initiates an intracellular signaling cascade. This activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[3] This reduction in cAMP is a crucial step in decreasing aqueous humor secretion.[3]

Some alpha-adrenergic agonists also influence aqueous humor outflow. Brimonidine, for instance, has been shown to increase uveoscleral outflow, which is an alternative drainage pathway for aqueous humor.[4] The precise cellular mechanisms governing this effect are still under investigation but may involve relaxation of the ciliary muscle.

Neuroprotection of Retinal Ganglion Cells

A significant body of evidence supports the neuroprotective role of alpha-2 adrenergic agonists, particularly brimonidine, in protecting retinal ganglion cells (RGCs) from glaucomatous damage.[5][6] This neuroprotective effect is independent of IOP reduction and is mediated by the activation of alpha-2 adrenergic receptors present on the RGCs themselves.

The binding of brimonidine to these receptors triggers intracellular signaling pathways that promote cell survival. Key pathways implicated in this neuroprotective effect include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[5][7][8] Activation of these pathways leads to the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic factors, thereby enhancing RGC resilience to injury.[5]

Quantitative Data on Alpha-Adrenergic Agonists

The following tables summarize key quantitative data regarding the receptor binding affinities and clinical efficacy of commonly used alpha-adrenergic agonists in ophthalmology.

Table 1: Receptor Binding Affinities (Ki, nM) of Alpha-Adrenergic Agonists

| Agonist | Alpha-1 Affinity (Ki, nM) | Alpha-2 Affinity (Ki, nM) | Alpha-2 Selectivity (Alpha-1/Alpha-2) |

| Brimonidine | >1000 | ~1 | >1000[9] |

| Apraclonidine | ~70 | ~3 | ~23[9] |

| Clonidine | ~2000 | ~10 | ~200[3] |

Table 2: Comparative Efficacy of Alpha-Adrenergic Agonists on Intraocular Pressure (IOP) Reduction

| Agonist (Concentration) | Mean IOP Reduction (%) | Study Population | Reference |

| Brimonidine (0.2%) | 19% - 22% | Normal Human Subjects | [10] |

| Apraclonidine (0.5%) | 17% - 23% | Normal Human Subjects | [10][11] |

| Brimonidine (0.15%) vs. Apraclonidine (0.5%) | No significant difference | Patients post-selective laser trabeculoplasty | [12] |

| Brimonidine (0.2%) vs. Apraclonidine (0.5%) | No significant difference | Patients with elevated IOP | [1][13] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the cellular effects of alpha-adrenergic agonists.

Caption: Signaling pathway for alpha-2 agonist-mediated reduction of aqueous humor secretion.

Caption: Neuroprotective signaling pathways activated by brimonidine in retinal ganglion cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of alpha-adrenergic agonists in ophthalmology.

Primary Culture of Human Ciliary Epithelial Cells

This protocol outlines the steps for establishing primary cultures of human ciliary epithelial cells, essential for in vitro studies of aqueous humor dynamics.

-

Tissue Procurement: Obtain human donor eyes with appropriate consent and ethical approval. The time from enucleation to processing should be minimized.

-

Dissection: Under a dissecting microscope, make a circumferential incision posterior to the limbus to remove the anterior segment. Isolate the ciliary body from the iris and retina.

-

Enzymatic Digestion: Incubate the ciliary body in a solution of collagenase and hyaluronidase to dissociate the epithelial layers. The duration and concentration of enzymes should be optimized.

-

Cell Seeding: Gently triturate the tissue to release the cells. Plate the cell suspension in culture flasks or on coated plates with a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and growth factors).

-

Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Change the medium every 2-3 days. Cells can be passaged upon reaching confluence.

Immunopanning for Isolation of Retinal Ganglion Cells

This protocol describes a method for purifying RGCs from retinal tissue, crucial for studying neuroprotective effects.[14][15][16][17]

-

Retinal Dissection: Dissect retinas from neonatal or adult rodents and incubate them in a papain solution to create a single-cell suspension.[18]

-

Negative Selection: Incubate the cell suspension on a petri dish coated with an antibody against a macrophage-specific antigen to remove contaminating macrophages.[14][15]

-

Positive Selection: Transfer the supernatant containing the remaining retinal cells to a petri dish coated with an anti-Thy1.1 antibody, which specifically binds to RGCs.[14][15]

-

Cell Recovery: After incubation, gently wash the dish to remove non-adherent cells. The attached RGCs can then be released by trypsinization.

-

Cell Culture: Plate the purified RGCs on a suitable substrate (e.g., poly-D-lysine and laminin-coated plates) in a defined, serum-free medium supplemented with neurotrophic factors such as BDNF.[19]

Measurement of Intraocular Pressure in Rabbits

This protocol details the procedure for measuring IOP in a common animal model for glaucoma research.[2][20][21][22][23]

-

Animal Handling: Acclimatize New Zealand white rabbits to the laboratory environment to minimize stress-induced IOP fluctuations.

-

Anesthesia (Optional): For non-rebound tonometers, apply a drop of topical anesthetic (e.g., proparacaine) to the cornea.

-

Tonometry: Gently restrain the rabbit and hold the eyelids open. Position a calibrated tonometer (e.g., Tono-Pen, rebound tonometer) perpendicular to the central cornea.

-

Data Acquisition: Obtain multiple, consistent readings and calculate the average IOP. Ensure the tonometer is properly calibrated according to the manufacturer's instructions.

-

Post-Procedure Care: Monitor the animal for any signs of discomfort or corneal injury.

Western Blot Analysis of Signaling Proteins

This protocol provides a workflow for analyzing the expression and phosphorylation status of proteins in ocular tissues, which is essential for elucidating signaling pathways.[24][25][26][27][28]

-

Protein Extraction: Homogenize ocular tissue (e.g., retina, ciliary body) in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for key experimental procedures.

Caption: Experimental workflow for the isolation and culture of retinal ganglion cells.

References

- 1. karger.com [karger.com]

- 2. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalrph.com [globalrph.com]

- 5. The molecular mechanisms underlying retinal ganglion cell apoptosis and optic nerve regeneration in glaucoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publinestorage.blob.core.windows.net [publinestorage.blob.core.windows.net]

- 7. PI3K/akt, JAK/STAT and MEK/ERK pathway inhibition protects retinal ganglion cells via different mechanisms after optic nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical evaluation of brimonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of the early effects of brimonidine and apraclonidine as topical ocular hypotensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. A comparison of the short-term hypotensive effects and side effects of unilateral brimonidine and apraclonidine in patients with elevated intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Purification of Retinal Ganglion Cells from Differentiation Through Adult via Immunopanning and Low-Pressure Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunopanning purification and long-term culture of human retinal ganglion cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method for preparing primary retinal cell cultures for evaluating the neuroprotective and neuritogenic effect of factors on axotomized mature CNS neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Retinal ganglion cell neuroprotection in culture] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. researchgate.net [researchgate.net]

- 23. Portico [access.portico.org]

- 24. Western Blotting - Experimentica [experimentica.com]

- 25. fishersci.com [fishersci.com]

- 26. youtube.com [youtube.com]

- 27. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

Naphazoline Hydrochloride's Effects on Conjunctival Arterioles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphazoline hydrochloride is a sympathomimetic amine and an imidazoline derivative widely utilized in over-the-counter (OTC) ophthalmic solutions for its vasoconstrictive properties, which effectively reduce conjunctival hyperemia (eye redness).[1][2] Its primary mechanism of action is the stimulation of alpha-adrenergic receptors on the smooth muscle of conjunctival blood vessels. Naphazoline is characterized as a mixed α1/α2-adrenergic receptor agonist, leading to the constriction of both arterioles and venules in the conjunctiva.[1] This action results in a rapid and temporary decrease in conjunctival blood flow, thereby alleviating redness caused by minor irritations. While clinically effective for short-term use, prolonged or excessive application can lead to adverse effects such as tachyphylaxis (loss of effectiveness) and rebound hyperemia. A thorough understanding of its pharmacological effects, the underlying signaling pathways, and the methodologies for its evaluation is critical for research and development in ophthalmology.

Mechanism of Action: Alpha-Adrenergic Receptor Stimulation

Naphazoline hydrochloride's vasoconstrictive effect is mediated through its interaction with both α1 and α2-adrenergic receptors located on the vascular smooth muscle cells of the conjunctival arterioles and venules.[1][2]

α1-Adrenergic Receptor Signaling Pathway

The activation of α1-adrenergic receptors by naphazoline initiates a signaling cascade that leads to smooth muscle contraction and vasoconstriction. This pathway is primarily mediated by the Gq protein.

The sequence of events is as follows:

-

Receptor Binding: Naphazoline binds to the α1-adrenergic receptor.

-

Gq Protein Activation: The receptor-agonist complex activates the associated heterotrimeric Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction of the conjunctival arterioles.

α1-Adrenergic Receptor Signaling Pathway for Vasoconstriction.

α2-Adrenergic Receptor Signaling Pathway

Naphazoline also stimulates α2-adrenergic receptors, which are coupled to the inhibitory Gi protein. The activation of these receptors contributes to vasoconstriction, although the primary vasoconstrictive effect in vascular smooth muscle is attributed to α1-receptors.

The α2-adrenergic signaling pathway involves:

-

Receptor Binding: Naphazoline binds to the α2-adrenergic receptor.

-

Gi Protein Activation: This activates the inhibitory G-protein (Gi).

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Smooth Muscle Contraction: A reduction in cAMP levels in vascular smooth muscle cells promotes contraction, contributing to vasoconstriction.

α2-Adrenergic Receptor Signaling Pathway for Vasoconstriction.

Quantitative Data on the Effects of Naphazoline Hydrochloride

Table 1: Comparative Efficacy of Naphazoline in Reducing Conjunctival Hyperemia

| Study Parameter | Naphazoline 0.02% | Tetrahydrozoline 0.05% | Lower-Dose Naphazoline (0.012%), Tetrahydrozoline, and Phenylephrine (Combined) | Reference |

| Whitening Ability (Single Use) | Significantly more whitening | Significant reduction in baseline redness | N/A | |

| Whitening Ability (After 10 Days) | Retained whitening ability | Diminished effectiveness | N/A | |

| Blanching of Histamine-Induced Erythema | Significantly more blanching | N/A | Less blanching |

Table 2: Dose-Dependent Effects of Topical Naphazoline on Ocular Parameters in Rabbits

| Naphazoline Dose (in 25 µl) | Ipsilateral Mydriasis (mm) | Bilateral IOP Decrease (mmHg) | Reduction in Aqueous Humor Flow Rate | Reference |

| 7.5 µg | 2 | 3 | Not specified | |

| 25 µg | 4 | 6 | Not specified | |

| 75 µg | 5.5 | 10 | From 2.8 to 1.5 µl min⁻¹ |

Experimental Protocols for Assessing Conjunctival Arteriolar Effects

The evaluation of naphazoline's effects on conjunctival arterioles involves in vivo imaging techniques that allow for the non-invasive observation and quantification of changes in the microvasculature.

In Vivo Confocal Microscopy (IVCM)

IVCM provides high-resolution, real-time imaging of the conjunctival microvasculature at the cellular level.

Objective: To visualize and quantify changes in conjunctival arteriole diameter and blood flow following topical administration of naphazoline hydrochloride.

Materials:

-

In Vivo Confocal Microscope (e.g., Heidelberg Retina Tomograph with Rostock Cornea Module)

-

Naphazoline hydrochloride solutions of varying concentrations (e.g., 0.012%, 0.02%, 0.05%, 0.1%)

-

Sterile saline (placebo control)

-

Topical anesthetic (e.g., proparacaine hydrochloride 0.5%)

-

Image analysis software

Procedure:

-

Subject Preparation: Obtain informed consent from healthy human volunteers with no history of ocular pathology.

-

Baseline Imaging: Instill one drop of topical anesthetic into the subject's eye. After a brief waiting period, use the IVCM to capture baseline images of the temporal and nasal bulbar conjunctiva. Focus on a specific arteriole and record a short video sequence.

-

Drug Administration: Instill a single drop of the naphazoline solution or placebo into the conjunctival sac.

-

Post-Dose Imaging: At predetermined time points (e.g., 5, 15, 30, and 60 minutes) after instillation, repeat the imaging of the same conjunctival area and arteriole.

-

Image Analysis:

-

Use image analysis software to measure the diameter of the selected arteriole in the baseline and post-dose images.

-

Calculate the percentage change in arteriole diameter from baseline at each time point for each concentration.

-

Blood flow velocity can also be analyzed by tracking the movement of erythrocytes through the arteriole over a series of frames.

-

Experimental Workflow for In Vivo Confocal Microscopy.

Intravital Video Microscopy with a Slit-Lamp Biomicroscope

This technique utilizes a slit-lamp biomicroscope equipped with a high-speed digital camera to visualize and record the conjunctival microcirculation.

Objective: To measure changes in conjunctival arteriole diameter and red blood cell velocity in response to naphazoline hydrochloride.

Materials:

-

Slit-lamp biomicroscope

-

High-speed digital video camera

-

Naphazoline hydrochloride solutions and placebo

-

Image analysis software with vessel diameter and blood flow measurement capabilities

Procedure:

-

Subject Positioning: The subject is seated comfortably at the slit-lamp.

-

Baseline Recording: The conjunctival microvasculature is visualized, and a clear, stable arteriole is identified. A baseline video is recorded at a high frame rate.

-

Drug Instillation: A single drop of the test solution is administered.

-

Post-Instillation Recording: At specified intervals, the same arteriole is relocated and recorded.

-

Data Extraction:

-

Video frames are extracted for analysis.

-

The diameter of the arteriole is measured in pixels and converted to micrometers using a calibration slide.

-

Red blood cell velocity can be determined by tracking the movement of individual erythrocytes or by using particle image velocimetry (PIV) software.

-

The percentage change in diameter and velocity from baseline is calculated.

-

Discussion and Future Directions

Naphazoline hydrochloride is an effective vasoconstrictor that acts through a well-understood mechanism of mixed α1/α2-adrenergic receptor agonism. The resulting vasoconstriction of conjunctival arterioles and venules provides rapid relief from ocular redness. However, the potential for tachyphylaxis and rebound hyperemia with prolonged use underscores the need for its application in acute and short-term settings.

While qualitative and comparative data on its efficacy are available, there is a notable gap in the literature regarding precise quantitative dose-response data for its effect on human conjunctival arteriole diameter. Future research should aim to bridge this gap using advanced imaging techniques like IVCM and standardized protocols. Such studies would provide a more nuanced understanding of its potency and optimal dosing, and could aid in the development of new ocular decongestants with improved efficacy and safety profiles. Further investigation into the differential roles of α1 and α2 receptor stimulation in the conjunctival microvasculature could also yield valuable insights for targeted drug development.

References

Investigational Uses of Naphazoline Hydrochloride: A Technical Guide for Researchers

Introduction

Naphazoline hydrochloride is a well-established sympathomimetic agent, widely recognized for its potent vasoconstrictive effects as a direct-acting, non-selective agonist for both α1 and α2-adrenergic receptors.[1][2] Clinically, it is a common active ingredient in over-the-counter ophthalmic and nasal decongestant preparations.[1][3] Beyond these approved indications, naphazoline hydrochloride serves as a valuable pharmacological tool in research and is being explored for several investigational uses. This technical guide provides an in-depth overview of these novel applications, focusing on its use in myopathic ptosis, its potential anti-inflammatory effects, and its complex role in regulating aqueous humor dynamics through both adrenergic and imidazoline receptors.

Core Pharmacological Profile

Naphazoline hydrochloride is an imidazole derivative that acts as a direct-acting sympathomimetic amine with vasoconstrictive properties.[1][4] Its primary mechanism of action involves the stimulation of alpha-adrenergic receptors on vascular smooth muscle, leading to vasoconstriction and a reduction in tissue hyperemia.[3][5][6] While traditionally viewed through the lens of its adrenergic activity, emerging research highlights the significant contribution of imidazoline receptors to its pharmacological profile.[4]

Investigational Applications

Management of Myopathic Ptosis

A promising investigational application of naphazoline hydrochloride is in the symptomatic treatment of myopathic ptosis, a drooping of the upper eyelid due to muscle dysfunction.[7][8] Topical administration of naphazoline has been shown to stimulate Müller's smooth muscle, which is sympathetically innervated and contributes to eyelid elevation.[7]

Clinical Observations:

In a study involving 12 patients with myopathic ptosis, the instillation of 0.1% naphazoline hydrochloride solution resulted in a significant widening of the palpebral fissure.[7] This effect was achieved with minimal impact on pupillary diameter, ocular pressure, visual acuity, and near point determination.[7] Another multicenter open trial with 60 myasthenia gravis patients with blepharoptosis reported that over 70% of patients found topical naphazoline to be a useful supplementary treatment.[9] Specifically, 28.3% of patients experienced a marked response (full eye opening), and 33.3% had a good response (adequate but incomplete eye opening).[9] However, tachyphylaxis, a diminished response to the drug, was noted with regular, frequent use over several weeks.[7] This suggests that naphazoline may be most effective for occasional use in cases of mild to moderate myopathic ptosis.[7]

Table 1: Clinical Efficacy of Topical Naphazoline in Myopathic Ptosis

| Study Population | Naphazoline Concentration | Key Findings | Reference |

| 12 patients with myopathic ptosis | 0.1% | Significant widening of the palpebral fissure with minimal side effects. Tachyphylaxis observed with prolonged, frequent use. | [7] |

| 60 myasthenia gravis patients with blepharoptosis | Not specified | 28.3% marked response (full eye opening), 33.3% good response. Over 70% of patients found it useful. | [9] |

| 20 healthy subjects | 0.05% | Mean increase in upper margin-reflex distance of 0.56 mm after 30 minutes. | [10] |

Anti-Inflammatory Effects

Recent preclinical research suggests that naphazoline hydrochloride may possess anti-inflammatory properties beyond its vasoconstrictive action. In a mouse model of allergic conjunctivitis, treatment with naphazoline hydrochloride was found to reduce the levels of several inflammatory mediators.[11]

Mechanistic Insights:

The anti-inflammatory effects appear to be linked to the downregulation of pro-inflammatory cytokines and growth factors. Specifically, naphazoline has been shown to decrease the levels of:

-

Inflammatory Factors: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[11]

-

Cytokines: Interferon-gamma (IFN-γ) and Interleukin-4 (IL-4).[11]

-

Other Mediators: Immunoglobulin E (IgE), Granulocyte-macrophage colony-stimulating factor (GMCSF), Nerve Growth Factor (NGF), and Vascular Endothelial Growth Factor (VEGF).[11]

This reduction in inflammatory mediators suggests a potential therapeutic role for naphazoline in ocular inflammatory conditions that extends beyond symptomatic relief of redness.[5]

Modulation of Aqueous Humor Dynamics

Naphazoline's effects on intraocular pressure (IOP) and aqueous humor dynamics are complex, involving both central and peripheral pathways and the interplay between alpha-2 adrenergic and imidazoline I₁ receptors.[12][13]

Experimental Findings:

Studies in rabbits have demonstrated that topical application of naphazoline can induce a bilateral, dose-dependent decrease in IOP.[12] This ocular hypotensive effect is accompanied by a significant reduction in aqueous humor flow.[12] Interestingly, the ocular hypotensive effects of naphazoline are attenuated by pretreatment with an I₁ imidazoline receptor antagonist, suggesting a significant role for this receptor system in mediating its effects on aqueous humor dynamics.[12]

Furthermore, research has shown that naphazoline can induce dose-dependent increases in atrial natriuretic peptide (ANP) and cyclic guanosine monophosphate (cGMP) levels in the rabbit eye, while suppressing norepinephrine (NE) and cyclic adenosine monophosphate (cAMP) levels.[14] The elevation of ANP, which is antagonized by an I₁/α₂ receptor antagonist, may contribute to the observed changes in aqueous humor dynamics.[14]

Table 2: Receptor Binding Affinities of Naphazoline

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| α1-Adrenergic | High (specific values not detailed in provided search results) | [2] |

| α2-Adrenergic | High (specific values not detailed in provided search results) | [2] |

| Imidazoline I₁ | Significant (specific values not detailed in provided search results) | [4] |

Experimental Protocols

In Vivo Assessment of Naphazoline's Effect on Intraocular Pressure and Pupil Diameter in a Rabbit Model

-

Objective: To determine the dose-dependent effect of topically administered naphazoline on IOP and pupil diameter.[2]

-

Animal Model: New Zealand White rabbits.[2]

-

Materials:

-

Methodology:

-

Acclimation: Acclimate rabbits to handling and the experimental environment for at least 3-5 days prior to the study.[2]

-

Baseline Measurements: Gently restrain the rabbit and measure baseline IOP and pupil diameter in both eyes. For IOP, instill one drop of topical anesthetic and obtain three stable tonometer readings to be averaged.[2]

-

Drug Administration: Instill a single drop of the naphazoline solution or vehicle into one eye.

-

Post-Treatment Measurements: Measure IOP and pupil diameter at predetermined time points (e.g., 30, 60, 120, 180, 240, and 300 minutes) after instillation.[2]

-

Data Analysis: Compare the changes in IOP and pupil diameter from baseline between the treated and control groups.

-

In Vitro Quantification of Contractile Response to Naphazoline

-

Objective: To quantify the contractile response of isolated conjunctival or ciliary arteries to naphazoline.

-

System: Isolated tissue bath or wire myograph system.

-

Materials:

-

Krebs-Henseleit buffer (or similar physiological salt solution), gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Naphazoline hydrochloride stock solution.

-

Phenylephrine (positive control).

-

Potassium chloride (KCl) solution.

-

Phentolamine (non-selective α-antagonist).

-

Animal eyes (e.g., from bovine or porcine).

-

-

Methodology:

-

Tissue Preparation: Dissect conjunctival or ciliary arteries and mount them in the tissue bath or myograph.

-

Equilibration: Allow the tissue to equilibrate under a set baseline tension.

-

Viability Check: Contract the tissue with KCl to ensure viability.

-

Concentration-Response Curve: Add naphazoline to the bath in a cumulative manner, allowing the contractile response to plateau at each concentration. Record the change in tension.

-

Antagonist Study: In a separate experiment, pre-incubate the tissue with phentolamine before generating the naphazoline concentration-response curve to confirm receptor-mediated action.

-

Data Analysis: Express contractile responses as a percentage of the maximum contraction induced by KCl. Plot the concentration-response data to determine the EC₅₀ (potency) and Emax (maximum effect).

-

Signaling Pathways

The vasoconstrictive and ocular hypotensive effects of naphazoline hydrochloride are mediated through distinct signaling pathways initiated by the activation of α-adrenergic and potentially imidazoline receptors.

References

- 1. Naphazoline Hydrochloride | C14H15ClN2 | CID 11079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Naphazoline Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Articles [globalrx.com]

- 7. Topical naphazoline in treatment of myopathic ptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Topical naphazoline in the treatment of myasthenic blepharoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Low-Concentration, Nonmydriatic Selective Alpha-Adrenergic Agonist Eyedrops on Upper Eyelid Position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Naphazoline-induced suppression of aqueous humor pressure and flow: involvement of central and peripheral alpha(2)/I(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peripheral and central effects of naphazoline on ocular hydrodynamics. Involvement of imidazoline receptors, ANP, and Gi proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Naphazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the synthesis and purification of Naphazoline Hydrochloride, a widely used vasoconstrictor and nasal decongestant. The methodologies presented are compiled from established chemical literature and patents, intended for a professional audience with a background in organic chemistry and pharmaceutical development.

Introduction

Naphazoline hydrochloride is an imidazoline derivative that functions as a sympathomimetic drug by acting as a potent alpha-adrenergic receptor agonist.[1][2] This action on the alpha receptors in the arterioles of the conjunctiva and nasal mucosa leads to vasoconstriction, reducing swelling and congestion.[1][2] Two primary synthetic routes are commonly employed for its preparation: a one-pot synthesis from 1-naphthylacetonitrile and a multi-step synthesis originating from naphthalene.

Synthesis Protocols

Two major routes for the synthesis of naphazoline hydrochloride are detailed below. Route 1 is noted for its efficiency and high yield.[3]

Route 1: One-Pot Synthesis from 1-Naphthylacetonitrile

This method involves the direct reaction of 1-naphthylacetonitrile with ethylenediamine, catalyzed by a sulfur-containing compound, to yield naphazoline free base.[3][4] This is followed by conversion to the hydrochloride salt.[3]

Experimental Protocol:

-

Step A: Synthesis of Naphazoline Free Base

-

To a suitable reaction vessel, add 1-naphthylacetonitrile (e.g., 1000g, 6.0 mol) and ethylenediamine (e.g., 5000 ml).[3]

-

Add a sulfur-containing catalyst such as carbon disulfide (CS₂) (e.g., 45.7g, 0.6 mol), sodium sulfide (Na₂S), or thiourea.[3][4]

-

Heat the reaction mixture to 110-120°C and stir for 2-3 hours.[3][4]

-

After the reaction is complete, cool the mixture to room temperature.[3][4]

-

Slowly add water (e.g., 10-15 L) to precipitate the solid naphazoline free base.[3][4]

-

Filter the resulting solid and wash it thoroughly with water to obtain the crude naphazoline free base.[3]

-

-

Step B: Formation of Crude Naphazoline Hydrochloride

-

Dissolve the crude naphazoline free base in a suitable organic solvent, such as acetonitrile (e.g., 8 L).[3][5]

-

At room temperature, add hydrochloric acid dropwise (e.g., 25-30% HCl) to adjust the pH to approximately 1-2, inducing crystallization of the hydrochloride salt.[4][5]

-

Filter the solid to isolate the crude naphazoline hydrochloride.[4][5]

-

Route 2: Multi-Step Synthesis from Naphthalene

This alternative pathway begins with the chloromethylation of naphthalene, followed by a nitrile synthesis, and finally a Pinner reaction to form the imidazoline ring.[1]

Experimental Protocol:

-

Step A: Chloromethylation of Naphthalene

-

Step B: Kolbe Nitrile Synthesis

-

React the 1-naphthylmethyl chloride with a cyanide source, such as sodium cyanide (NaCN), to produce 1-naphthylacetonitrile.[1]

-

-

Step C: Pinner Reaction to Naphazoline Hydrochloride

-

The 1-naphthylacetonitrile intermediate then undergoes a Pinner reaction with ethanolamine to form the final naphazoline hydrochloride product.[1]

-

Quantitative Synthesis Data

| Parameter | Route 1: One-Pot Synthesis | Reference |

| Starting Material | 1-Naphthylacetonitrile (1000g, 6.0 mol) | [3] |

| Catalyst | Carbon Disulfide (CS₂) (45.7g, 0.6 mol) | [3] |

| Reaction Temperature | 110°C | [3] |

| Reaction Time | 2 hours | [3] |

| Salting-out Solvent | Acetonitrile (8L) | [3][5] |

| pH for Precipitation | 2 | [5] |

| Final Product Yield | 90.30% - 92.33% | [3][5] |

| Final Product Purity (HPLC) | 99.90% - 99.97% | [3] |

Purification Protocol

Recrystallization is the most critical method for purifying crude naphazoline hydrochloride to meet pharmaceutical standards.[3] The choice of solvent system is paramount for achieving high purity and a desirable crystal form.[3][6]

Experimental Protocol: Recrystallization

-

Dissolution : Dissolve the crude naphazoline hydrochloride in a suitable primary solvent, such as methanol or ethanol, by heating (e.g., 70°C).[3][4][5]

-

Decolorization : If the solution is colored, add a small amount of activated carbon and maintain the heat for a short period to adsorb impurities.[3][4][5]

-

Hot Filtration : Filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble matter.[3]

-

Crystallization : Allow the hot filtrate to cool slowly to room temperature (e.g., 25°C).[3][4] An antisolvent (a solvent in which the compound is less soluble), such as acetone or isopropanol, can be added to induce and improve crystal formation.[3][4] For maximum yield, the solution can be stored at a lower temperature overnight.[3]

-

Isolation : Collect the purified crystals by filtration.

-

Washing : Wash the crystals with a small amount of cold recrystallization solvent to remove residual impurities.[3]

-

Drying : Dry the pure crystals under vacuum at an appropriate temperature (e.g., 50°C) to remove any remaining solvent.[3][4][5]

Quantitative Purification Data

| Parameter | Value | Reference |

| Primary Solvent | Methanol | [3][4] |

| Antisolvent | Acetone, Isopropanol, Toluene | [4] |

| Dissolution Temperature | 70°C | [4][5] |

| Crystallization Temperature | 20-25°C (overnight) | [3][4] |

| Final Purity (HPLC) | ≥ 99.90% | [3][4] |

| Melting Point | 255 - 260°C (with decomposition) | [7] |

Analytical Protocols: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of naphazoline hydrochloride and quantifying it in pharmaceutical formulations.

HPLC Method Parameters (Example)

| Parameter | Condition | Reference |

| Column | Zorbax SB-C18 (4.6 × 150 mm, 5 µm) or equivalent | [8] |

| Mobile Phase | Phosphate Buffer (KH₂PO₄ 22 mM, Triethylamine 30 mM, pH 3.0) : Acetonitrile (85:15 v/v) | [8] |

| Flow Rate | 1.0 mL/min | [9] |

| Detection | UV at 225 nm or 260 nm | [8][10] |

| Column Temperature | Ambient or 42°C | [2][10] |

| Diluent | Mobile Phase or Water:Methanol (80:20) | [10][11] |

Protocol for HPLC Analysis

-

System Preparation : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[11]

-

Standard Solution Preparation : Accurately weigh a reference standard of Naphazoline HCl and dissolve it in the diluent to create a stock solution (e.g., 1000 µg/mL).[11] Prepare a series of working standard solutions by diluting the stock solution to concentrations within a linear range (e.g., 10-60 µg/mL).[2][11]

-

Sample Preparation : Accurately weigh the synthesized Naphazoline HCl sample and dissolve it in the diluent to a known concentration that falls within the established linear range of the standards.[11] Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection.[11]

-

Analysis : Inject the blank (diluent), standard solutions, and the sample solution into the HPLC system.[11]

-

Data Processing : Record the chromatograms and integrate the peak area corresponding to Naphazoline. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.[11] Determine the purity of the sample by comparing its peak area to the calibration curve.

Mechanism of Action

Naphazoline acts as a direct-acting sympathomimetic amine. It stimulates alpha-adrenergic receptors in the vascular smooth muscle. This leads to vasoconstriction, which reduces blood flow, thereby decreasing congestion and swelling in the nasal passages or conjunctiva.

References

- 1. scribd.com [scribd.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. CN110041261B - Preparation method of naphazoline hydrochloride - Google Patents [patents.google.com]

- 5. Naphazoline hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Naphazoline hydrochloride assay by high performance liquid chromatography in an ophthalmic solution [medigraphic.com]

- 9. Determination of naphazoline HCl, pheniramine maleate and their official impurities in eye drops and biological fluid rabbit aqueous humor by a validated LC-DAD method - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. waters.com [waters.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Studying Vasoconstrictor Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common animal models and key experimental protocols used to investigate the physiological and pharmacological effects of vasoconstrictor agents. This document is intended to serve as a practical guide for designing and executing robust preclinical studies in cardiovascular research.

Introduction to Vasoconstriction

Vasoconstriction, the narrowing of blood vessels, is a fundamental physiological process that regulates blood pressure and blood flow distribution. It is primarily mediated by the contraction of vascular smooth muscle cells (VSMCs) in response to various stimuli, including neurotransmitters, hormones, and autacoids. Dysregulation of vasoconstriction is a hallmark of numerous cardiovascular pathologies, such as hypertension, coronary artery disease, and peripheral artery disease. Therefore, studying the mechanisms of vasoconstriction and the effects of novel therapeutic agents on vascular tone is crucial for the development of new cardiovascular drugs.

Animal models are indispensable tools in this area of research, providing valuable insights into the complex interplay of signaling pathways and physiological responses that govern vascular function. The choice of an appropriate animal model and experimental technique is critical for obtaining clinically relevant and reproducible data.

Animal Models for Vasoconstriction Research

A variety of animal models are utilized to study vasoconstriction, each with its own set of advantages and limitations. The selection of a model depends on the specific research question, the desired level of physiological complexity, and practical considerations such as cost and availability.

| Animal Model | Key Advantages | Key Disadvantages | Primary Applications |

| Rats (e.g., Wistar, Sprague-Dawley) | Low cost, easy to handle, well-characterized physiology, availability of genetic models (e.g., SHR). | Differences in some cardiovascular parameters compared to humans. | General vasoconstrictor screening, hypertension research, signaling pathway analysis. |

| Mice | Excellent for genetic manipulation (knockout/transgenic models), low cost, high-throughput screening. | Small vessel size can be challenging for surgical procedures, differences in lipoprotein metabolism compared to humans. | Mechanistic studies involving specific genes, atherosclerosis research. |

| Rabbits | Larger vessel size than rodents facilitates surgical and ex vivo studies, more similar lipid metabolism to humans than mice. | Higher cost and housing requirements than rodents. | Atherosclerosis research, testing of vascular devices. |

| Pigs | Cardiovascular system is highly similar to humans in terms of anatomy and physiology. | High cost, specialized housing and handling facilities required, ethical considerations. | Preclinical testing of drugs and devices intended for human use, coronary artery studies. |

| Dogs | Well-established model for cardiovascular research with extensive historical data. | High cost, ethical concerns, public perception. | Historically used for a wide range of cardiovascular studies, now less common. |

Spontaneously Hypertensive Rat (SHR): A Key Model for Hypertension Research

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. When comparing vasoconstrictor responses in SHRs to their normotensive control, the Wistar-Kyoto (WKY) rat, it is often observed that arteries from SHRs exhibit enhanced reactivity to various vasoconstrictors. This makes the SHR model particularly valuable for studying the pathophysiology of hypertension and for evaluating the efficacy of antihypertensive drugs.

Experimental Protocols